(((2-Methyl-4-quinolyl)amino)methylene)methane-1,1-dicarbonitrile
Description
(((2-Methyl-4-quinolyl)amino)methylene)methane-1,1-dicarbonitrile is a dicarbonitrile derivative featuring a quinoline scaffold substituted at the 2-methyl-4-position with an aminomethylene linkage. This compound belongs to a class of organic molecules characterized by their electron-deficient dicyanomethylene group, which confers unique electronic and optical properties.
Properties
IUPAC Name |
2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4/c1-10-6-14(17-9-11(7-15)8-16)12-4-2-3-5-13(12)18-10/h2-6,9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIINSDDLURTTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC=C(C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((2-Methyl-4-quinolyl)amino)methylene)methane-1,1-dicarbonitrile typically involves the reaction of 2-methyl-4-quinolineamine with methylene chloride and a cyanide source under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dicarbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(((2-Methyl-4-quinolyl)amino)methylene)methane-1,1-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed
Scientific Research Applications
(((2-Methyl-4-quinolyl)amino)methylene)methane-1,1-dicarbonitrile is a complex organic compound with a unique structure that includes a quinoline moiety. It has several scientific research applications in chemistry, biology, medicine, and industry.
IUPAC Name : 2-[[(2-methylquinolin-4-yl)amino]methylidene]propanedinitrile
Molecular Formula : C14H10N4
Molecular Weight : 234.26 g/mol
CAS Number : 934094-34-5
Scientific Research Applications
This compound is a chemical building block used for synthesizing more complex organic molecules. It has been investigated for its potential biological activities, including antimicrobial and anticancer properties, and explored for potential use in drug development, particularly in the design of novel therapeutic agents. It is also utilized in the production of specialty chemicals and materials with specific properties.
This compound's structure facilitates interactions with biological targets, making it a promising candidate for drug development. The biological activity is primarily attributed to its ability to intercalate with DNA and inhibit specific enzymes involved in metabolic pathways, which can disrupt cellular processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
These findings suggest that the compound could be developed into an effective antimicrobial agent.
Anticancer Activity
Studies have explored the anticancer potential of this compound, and in vitro assays have shown that it can induce apoptosis in cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
The mechanism behind its anticancer activity may involve the induction of oxidative stress and disruption of mitochondrial function.
Case Studies and Research Findings
A study published in the Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of derivatives of this compound. The researchers found that modifications to the quinoline structure could enhance biological activity, indicating a structure-activity relationship (SAR).
Mechanism of Action
The mechanism of action of (((2-Methyl-4-quinolyl)amino)methylene)methane-1,1-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, potentially disrupting cellular processes and leading to biological effects. Additionally, the compound may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Analogs
Biological Activity
(((2-Methyl-4-quinolyl)amino)methylene)methane-1,1-dicarbonitrile is a complex organic compound characterized by its unique quinoline structure combined with a dicarbonitrile group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
- Chemical Formula : C14H10N4
- Molecular Weight : 234.26 g/mol
- CAS Number : 934094-34-5
The compound's structure facilitates interactions with biological targets, making it a promising candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to intercalate with DNA and inhibit specific enzymes involved in metabolic pathways. This mechanism can disrupt cellular processes, leading to various biological effects:
- DNA Intercalation : The quinoline moiety allows for intercalation into DNA, potentially leading to mutagenic effects.
- Enzyme Inhibition : The compound may inhibit enzymes such as topoisomerases or kinases, which are crucial for cell division and survival.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
These findings suggest that the compound could be developed into an effective antimicrobial agent.
Anticancer Activity
Studies have also explored the anticancer potential of this compound. In vitro assays have shown that it can induce apoptosis in cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
The mechanism behind its anticancer activity may involve the induction of oxidative stress and disruption of mitochondrial function.
Case Studies and Research Findings
A notable study published in Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of this compound derivatives. The researchers found that modifications to the quinoline structure could enhance biological activity, indicating a structure-activity relationship (SAR).
Another research article highlighted the compound's potential as a lead structure for developing novel anticancer therapies. The study demonstrated that certain derivatives exhibited enhanced selectivity towards cancer cells compared to normal cells, reducing cytotoxicity in healthy tissues.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (((2-Methyl-4-quinolyl)amino)methylene)methane-1,1-dicarbonitrile in academic settings?
- Methodology : Optimized synthesis often involves multi-step reactions, such as Knoevenagel condensation between acetophenone derivatives and malononitrile, followed by nucleophilic addition to tropylium ions. Solvent choice (e.g., THF) and reaction temperature control are critical to avoid side products. Large-scale synthesis (≥15 g) requires rigorous purification via column chromatography and recrystallization in ethyl acetate .
- Safety : Use fume hoods, chemical-resistant gloves (nitrile), and eye protection. Handle malononitrile (cyanide precursor) with extreme caution due to acute toxicity .
Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?
- Techniques :
- 1H/13C NMR : Assign peaks for methylene (-CH2-) and quinolyl protons (δ 7.5–8.5 ppm) to confirm regiochemistry .
- HRMS : Validate molecular mass (theoretical m/z: 220.23) to confirm purity .
- X-ray crystallography : Resolve ambiguities in stereochemistry or bond hybridization (e.g., double-bond character in C-N linkages) .
Q. What are the recommended storage and handling protocols to ensure compound stability?
- Storage : Store in airtight containers under inert gas (N2/Ar) at -20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture or light, which may degrade the dicarbonitrile groups .
- Disposal : Incinerate in a chemical waste furnace with afterburner and scrubber to neutralize cyanide byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : If NMR signals for methylene groups overlap with aromatic protons, use 2D-NMR (e.g., COSY, HSQC) to differentiate coupling patterns. Cross-validate with X-ray data to confirm spatial arrangement of substituents .
- Data Interpretation : Compare experimental HRMS results with computational simulations (e.g., DFT calculations) to verify isotopic distribution patterns .
Q. What mechanistic insights guide the design of derivatives with enhanced bioactivity?
- Functionalization : Introduce electron-withdrawing groups (e.g., -CF3, -NO2) at the 4-quinolyl position to modulate electronic properties. Assess steric effects using molecular docking studies .
- Reaction Optimization : Monitor reaction kinetics (e.g., stopped-flow spectroscopy) to identify rate-limiting steps, such as hydride abstraction during DHA formation .
Q. How can thermal stability and solvent effects be systematically evaluated for this compound?
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to determine decomposition thresholds (>200°C). Correlate solvent polarity (ET(30) scale) with reaction yields in polar aprotic solvents (e.g., DMF vs. acetonitrile) .
- Kinetic Studies : Use variable-temperature NMR to track conformational changes in the methylene bridge under heating .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Process Controls : Standardize stoichiometric ratios (e.g., acetophenone:malononitrile = 1:1.2) and monitor intermediates via TLC/HPLC. Implement quality checks (e.g., melting point consistency ±2°C) .
- Scale-Up Challenges : Address exothermic reactions by using jacketed reactors with controlled cooling. Optimize crystallization conditions (e.g., antisolvent addition rate) to improve yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
